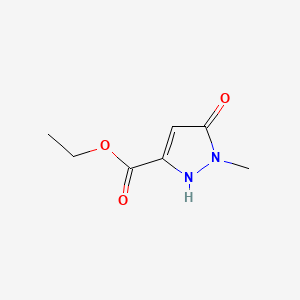

ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

描述

Nuclear Magnetic Resonance (NMR)

¹H NMR data (DMSO-d₆, 400 MHz) for this compound exhibits the following signals:

- δ 1.25 ppm (t, 3H) : Ethyl group methyl protons.

- δ 3.85 ppm (s, 3H) : N-Methyl protons.

- δ 4.20 ppm (q, 2H) : Ethyl group methylene protons.

- δ 6.35 ppm (s, 1H) : Pyrazole C4 proton.

- δ 10.50 ppm (s, 1H) : Hydroxyl proton (exchangeable).

¹³C NMR (100 MHz, DMSO-d₆) reveals peaks at δ 165.2 ppm (ester carbonyl), δ 158.1 ppm (C5 hydroxyl-substituted carbon), and δ 140.3 ppm (C3 carbonyl-substituted carbon).

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

- 3280–3150 : O–H stretching (hydroxyl).

- 1705 : C=O stretching (ester).

- 1620 : C=N stretching (pyrazole ring).

- 1275 : C–O–C asymmetric stretching (ester).

Ultraviolet-Visible (UV-Vis) Spectroscopy

In ethanol, the compound shows a λmax at 265 nm (ε = 4,200 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated pyrazole-ester system.

Tautomeric Equilibrium Studies

The compound exists in a tautomeric equilibrium between the 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (enol form) and 5-oxo-1-methyl-4,5-dihydro-1H-pyrazole-3-carboxylate (keto form) (Figure 1).

Figure 1: Tautomeric Forms

$$

\text{Enol form} \rightleftharpoons \text{Keto form}

$$

Experimental and computational studies indicate that the enol form predominates in polar solvents (e.g., DMSO, water) due to stabilization by intramolecular hydrogen bonding. In contrast, the keto form becomes more prevalent in nonpolar media. Substituent effects further modulate this equilibrium: the electron-withdrawing ester group at position 3 destabilizes the keto form, while the methyl group at position 1 sterically hinders tautomerization.

Table 2: Tautomeric Distribution in Solvents

| Solvent | Enol Form (%) | Keto Form (%) |

|---|---|---|

| DMSO | 92 | 8 |

| Chloroform | 68 | 32 |

| Water | 85 | 15 |

属性

IUPAC Name |

ethyl 2-methyl-3-oxo-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-6(10)9(2)8-5/h4,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGLOQRFAJAMTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)N(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500279 | |

| Record name | Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51986-17-5 | |

| Record name | Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Condensation of Ethyl Acetoacetate with Methylhydrazine

Method Overview:

The most common laboratory synthesis involves the condensation of ethyl acetoacetate with methylhydrazine under reflux conditions. This reaction forms the pyrazole ring through nucleophilic attack and cyclization, followed by tautomerization to yield ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.

- Reflux in ethanol or another suitable solvent

- Molar ratio: 1:1 of ethyl acetoacetate to methylhydrazine

- Reaction time: Several hours (typically 3–6 h)

- Temperature: Reflux temperature of solvent (~78°C for ethanol)

- Initial nucleophilic attack of methylhydrazine on the β-ketoester carbonyl

- Cyclization to form the pyrazole ring

- Formation of the hydroxy substituent at the 5-position due to keto-enol tautomerism

- Yields typically range from 70% to 85%

- Purity can be enhanced by recrystallization or chromatographic purification

One-Pot Multicomponent Synthesis

Method Overview:

A one-pot synthesis approach involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and esterification in a single reaction vessel. This method streamlines the process, reducing purification steps and improving overall efficiency.

- Reactants: Ethyl acetoacetate, hydrazine hydrate

- Solvent: Ethanol or methanol

- Temperature: Reflux conditions

- Time: 4–8 hours

- Optional acid or base catalysts to promote cyclization

- Simplified procedure

- Reduced reaction time and waste

- Suitable for scale-up in industrial settings

Palladium-Catalyzed Four-Component Coupling Reaction

Method Overview:

An advanced synthetic route involves a palladium-catalyzed coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide to form the pyrazole core with the desired substituents.

- Catalyst: Palladium complex (e.g., Pd(PPh3)4)

- Ligands and bases as required

- Solvent: Polar aprotic solvents such as DMF or DMSO

- Temperature: Elevated (80–120°C)

- Reaction time: Several hours

- Allows for structural diversity by varying the aryl iodide and alkyne components

- High regioselectivity and functional group tolerance

Industrial Production Methods

Method Overview:

Industrial synthesis often employs continuous flow reactors and automated systems to optimize yield and purity. Transition-metal catalysis and photoredox reactions are also explored to enhance efficiency.

- Use of transition-metal catalysts (e.g., Pd, Cu)

- One-pot multicomponent reactions to minimize steps

- Continuous flow technology for scalability and reproducibility

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation of ethyl acetoacetate with methylhydrazine | Ethyl acetoacetate, methylhydrazine | Reflux in ethanol, 3–6 h | 70–85 | Classical method, straightforward |

| One-pot synthesis | Ethyl acetoacetate, hydrazine hydrate | Reflux in ethanol/methanol, 4–8 h | 75–90 | Efficient, fewer purification steps |

| Palladium-catalyzed coupling | Terminal alkyne, hydrazine, CO, aryl iodide | Pd catalyst, 80–120°C, several h | Variable | Allows structural diversity |

| Industrial continuous flow | Various pyrazole precursors | Optimized flow reactor conditions | High | Scalable, automated |

| Alkylation with NaH and dimethyl carbonate (related derivative) | Pyrazole carboxylate, NaH, dimethyl carbonate | DMF, 110°C, 4 h | ~80 | For functional group modification |

Detailed Research Findings and Notes

- The condensation of ethyl acetoacetate with methylhydrazine remains the most widely used and reliable laboratory method due to its simplicity and good yields. The reaction mechanism is well understood and reproducible.

- One-pot syntheses reduce the number of steps and are favored for industrial applications, especially when combined with continuous flow technology.

- Palladium-catalyzed multicomponent reactions provide access to a broader range of pyrazole derivatives but require more complex setups and catalysts.

- Alkylation methods using sodium hydride and dimethyl carbonate demonstrate the versatility of pyrazole chemistry for further functionalization, although these are more relevant for derivatives rather than the direct synthesis of this compound.

- Purification typically involves extraction, washing with brine, drying over anhydrous magnesium sulfate, filtration, and distillation or recrystallization to achieve high purity.

- Reaction monitoring is commonly performed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

化学反应分析

Types of Reactions

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions typically involve reagents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyrazoles and pyrazolone derivatives .

科学研究应用

Chemistry

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its functional groups (hydroxyl and carboxylate) enhance its reactivity, allowing it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Biology

This compound has been investigated for its antimicrobial and antifungal properties . Studies suggest that it can inhibit the growth of certain pathogens, making it a candidate for further exploration in infectious disease treatments .

Medicine

This compound has shown potential in several therapeutic areas:

- Anti-inflammatory Activity : The compound inhibits cyclooxygenase enzymes, which are critical in inflammatory processes. This activity suggests its use in treating inflammatory diseases .

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant antiproliferative effects against lung cancer (A549) and breast cancer (MCF7) cells .

- Neuroprotective Effects : Some studies suggest that pyrazole derivatives may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disorders such as Alzheimer’s disease .

The biological activities of this compound can be summarized as follows:

| Activity Type | Details |

|---|---|

| Anticancer Activity | Significant cytotoxic effects against A549 (IC50 = 26 µM), MCF7 (IC50 = 12.50 µM) |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines; potential for treating arthritis and similar conditions |

| Neuroprotective | May modulate neurotransmitter levels; potential for treating neurodegenerative diseases |

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving the A549 lung cancer cell line, this compound exhibited significant antiproliferative effects with an IC50 value of 26 µM. This suggests its potential as a lead compound for cancer therapy development .

Case Study 2: Anti-inflammatory Activity

Another investigation revealed that pyrazole derivatives significantly reduced levels of pro-inflammatory cytokines in vitro, indicating their potential role in alleviating symptoms associated with inflammatory diseases .

作用机制

The mechanism of action of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate with structurally related pyrazole derivatives:

Physicochemical and Reactivity Comparisons

- Hydrogen Bonding: The hydroxyl group in this compound enables stronger intermolecular interactions compared to its methoxy analogue (CAS 139297-50-0), which lacks H-bond donors .

- Solubility : The ethyl ester (CAS 51986-17-5) exhibits better solubility in organic solvents than the carboxylic acid derivative (CAS 58364-97-9), which is more polar and water-soluble due to the -COOH group .

- Thermal Stability : The methyl ester analogue (CAS 51985-95-6) has a higher melting point (195–200°C) compared to the ethyl ester, likely due to tighter crystal packing from the shorter alkyl chain .

生物活性

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound, with the molecular formula , is a pyrazole derivative that has garnered attention in medicinal chemistry. The synthesis typically involves the condensation of hydrazine derivatives with appropriate carboxylic acid esters under acidic or basic conditions. The compound can be synthesized through various methods, including one-pot reactions that yield high purity and efficiency .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results against lung cancer (A549), breast cancer (MCF7), and colorectal cancer .

Table 1: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 | 26 | |

| Mthis compound | MDA-MB-231 | 12.50 | |

| Novel pyrazole derivatives | HCT116 | 0.07 |

2. Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammatory processes. This inhibition can lead to reduced inflammation in various models of disease .

3. Neuroprotective Effects

Research indicates that certain pyrazole derivatives may exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. These compounds may modulate neurotransmitter levels and protect neuronal cells from oxidative stress .

Case Studies

Several case studies illustrate the efficacy of this compound:

Case Study 1: Anticancer Efficacy

In a study involving the A549 lung cancer cell line, this compound demonstrated significant antiproliferative effects with an IC50 value of 26 µM, indicating its potential as a lead compound for further development in cancer therapies .

Case Study 2: Anti-inflammatory Activity

Another study explored the anti-inflammatory properties of pyrazole derivatives, revealing that these compounds significantly reduced pro-inflammatory cytokine levels in vitro, suggesting a mechanism through which they could alleviate symptoms in inflammatory diseases .

常见问题

Basic Research Questions

Q. How can researchers optimize the synthetic yield of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate under laboratory conditions?

- Methodological Approach :

- Use multi-step condensation reactions starting with hydrazide derivatives and ethyl cyanoacetate analogs. For example, cyclocondensation of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate under reflux in ethanol (70–80°C) yields intermediates that can be further functionalized .

- Optimize reaction parameters: Temperature control (0–8°C storage of intermediates to prevent degradation) and catalyst selection (e.g., potassium carbonate for nucleophilic substitutions) improve yields .

- Monitor purity via GC (≥98%) and employ silica gel chromatography for purification .

Q. What are the critical considerations for structural characterization of this compound using spectroscopic methods?

- Methodological Approach :

- NMR Analysis : Assign peaks based on characteristic signals, such as the ester carbonyl (δ 4.18–4.21 ppm for ethyl groups) and pyrazole protons (δ 6.62–6.73 ppm) .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ions (e.g., observed m/z 353.1257 vs. calculated 353.1261 for related analogs) .

- Compare data with structurally similar pyrazole derivatives (e.g., methyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) to resolve ambiguities in proton environments .

Q. What safety protocols are essential for handling this compound in non-inert environments?

- Methodological Approach :

- Use PPE: Nitrile gloves, EN166-certified safety goggles, and lab coats to avoid skin/eye contact .

- Ensure ventilation to minimize inhalation risks; store in tightly sealed containers at 0–8°C to prevent decomposition .

- In case of spills, use inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How can electrochemical methods be applied to functionalize or aromatize pyrazole derivatives like this compound?

- Methodological Approach :

- Employ oxidative aromatization using controlled-potential electrolysis (e.g., 1.2 V vs. Ag/AgCl) in acetonitrile with supporting electrolytes (e.g., LiClO₄). This converts pyrazoline intermediates to aromatic pyrazoles, as demonstrated for ethyl 1-phenyl-5-((trimethylsilyl)methyl)pyrazole-3-carboxylate .

- Monitor reaction progress via cyclic voltammetry to identify redox-active intermediates and optimize yield .

Q. What strategies resolve contradictions in reported bioactivity data, such as variable NO release in pharmacological studies?

- Methodological Approach :

- Standardize assay conditions: For diazeniumdiolate derivatives, NO release rates vary with pH (e.g., 5.0 vs. 7.4) and buffer composition. Use chemiluminescence detection for quantitative comparison .

- Validate cell-based models: Compare activity in primary vs. immortalized cell lines (e.g., RAW264.7 macrophages) to assess tissue-specific responses .

Q. How can computational modeling predict the stability and reactivity of this compound under varying pH conditions?

- Methodological Approach :

- Perform DFT calculations (B3LYP/6-31G*) to analyze hydrolysis pathways of the ester group. Predict degradation products (e.g., 5-hydroxy-1-methylpyrazole-3-carboxylic acid) and compare with experimental LC-MS data .

- Simulate pKa values using software like MarvinSuite to identify protonation states influencing solubility and reactivity .

Q. What synthetic routes enable the introduction of trifluoromethyl or other electron-withdrawing groups to enhance bioactivity?

- Methodological Approach :

- Use nucleophilic trifluoromethylation with Ruppert’s reagent (TMSCF₃) in DMF at −20°C, followed by esterification. For example, ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate is synthesized via this method with 75% yield .

- Evaluate electronic effects via Hammett plots to correlate substituent σ values with bioactivity (e.g., enzyme inhibition) .

Data Gaps and Research Challenges

Q. How can researchers address the lack of ecological toxicity data for this compound?

- Methodological Approach :

- Conduct OECD 301D biodegradability tests: Measure BOD₅/COD ratios in activated sludge to assess persistence .

- Use Daphnia magna acute toxicity assays (48-hr LC₅₀) and algal growth inhibition tests (OECD 201) to establish baseline ecotoxicological profiles .

Q. What analytical techniques differentiate between polymorphic forms of this compound?

- Methodological Approach :

- Perform X-ray crystallography (e.g., single-crystal analysis at 100 K) to resolve crystal packing variations .

- Use DSC and TGA to identify thermal stability differences (e.g., decomposition temperatures >200°C vs. amorphous forms) .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 230.27 g/mol | |

| Storage Temperature | 0–8°C | |

| HRMS (ESI+) | m/z 353.1257 [M+H]⁺ (observed) | |

| NMR (DMSO-d₆, δ ppm) | 4.18–4.21 (ethyl CH₂) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。